

Spectral Data Analysis of (-)-Stylopine: A Technical Guide

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Compound of Interest

Compound Name: (-)-Stylopine

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This technical guide provides an in-depth analysis of the spectral data for **(-)-Stylopine** (also known as (-)-Tetrahydrocoptisine), an isoquinoline alkaloid found in plants of the Papaveraceae family, such as Chelidonium majus and Corydalis species.^[1] This document outlines the key mass spectrometry and nuclear magnetic resonance data used for its characterization, details the experimental protocols for acquiring such data, and visualizes the analytical workflow and biosynthetic pathway.

Spectral Data Presentation

The structural elucidation of **(-)-Stylopine** relies on the comprehensive analysis of its mass spectrometry and nuclear magnetic resonance spectra. The quantitative data are summarized below.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of **(-)-Stylopine** and provides characteristic fragmentation patterns essential for its identification. The molecular formula is C₁₉H₁₇NO₄, corresponding to a molecular weight of approximately 323.3 g/mol .^[2]

Feature	m/z Value	Interpretation
Molecular Ion	323.1158	$[M]^+$, corresponding to the molecular formula $C_{19}H_{17}NO_4$.
Fragment Ion 1	176	Resulting from retro-Diels-Alder (RDA) fragmentation.
Fragment Ion 2	148	Resulting from retro-Diels-Alder (RDA) fragmentation.
Fragment Ion 3	120	Further fragmentation product.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The identity of l-stylopine can be confirmed using 1H and ^{13}C NMR correlation spectroscopy.[\[1\]](#)

1H -NMR Spectral Data (Partial)

The following proton NMR data has been reported for **(-)-Stylopine** in $CDCl_3$.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz
H-1	6.65	s
H-4	6.67	s
H-9, H-10	6.75, 6.78	dd, $J = 7$

^{13}C -NMR Spectral Data

The following carbon NMR data has been reported for **(-)-Stylopine** in $CDCl_3$.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ) ppm
C-1	108.3
C-1a	128.0
C-2 (O-CH ₂ -O)	100.8
C-3 (O-CH ₂ -O)	100.8
C-4	105.5
C-4a	145.5
C-5	51.2
C-6	29.1
C-7a	127.3
C-8	59.6
C-9	108.8
C-10	110.9
C-10a	145.8
C-11a	128.9
C-12	121.0
C-12a	143.9
C-13	36.5
C-13a	127.3
C-14	Not Reported

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectral data for the analysis of natural products like **(-)-Stylopine**.

Sample Preparation and Isolation

- Extraction: The alkaloid is typically extracted from dried, powdered plant material (e.g., *Chelidonium majus*) using a solvent such as methanol or ethanol.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds.
- Chromatography: The resulting alkaloid fraction is purified using column chromatography over silica gel or other stationary phases, eluting with a solvent gradient (e.g., dichloroethane-methanol or chloroform-methanol).[1]
- Purity Check: The purity of the isolated **(-)-Stylopine** is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Mass Spectrometry (MS) Analysis

- Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive mode is commonly used for alkaloid profiling as it generally produces intense signals for the protonated molecule $[M+H]^+$.
- Analysis: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments are performed to induce fragmentation and elucidate the structure by analyzing the resulting fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

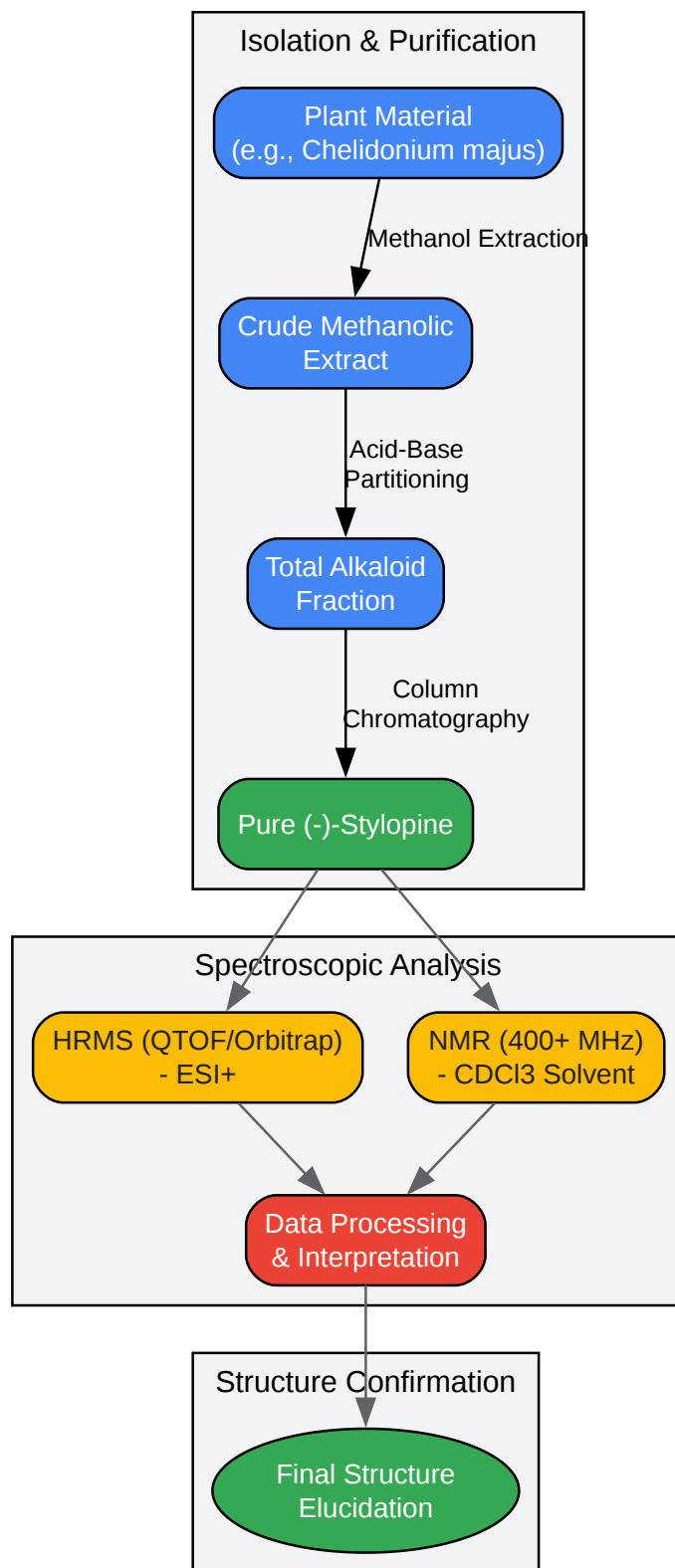
- Instrumentation: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- Sample Preparation: A few milligrams of purified **(-)-Stylopine** are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
- ^1H -NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and

a relaxation delay that allows for full relaxation of all protons.

- ^{13}C -NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
- 2D-NMR Acquisition:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular structure.

Visualized Workflows and Pathways

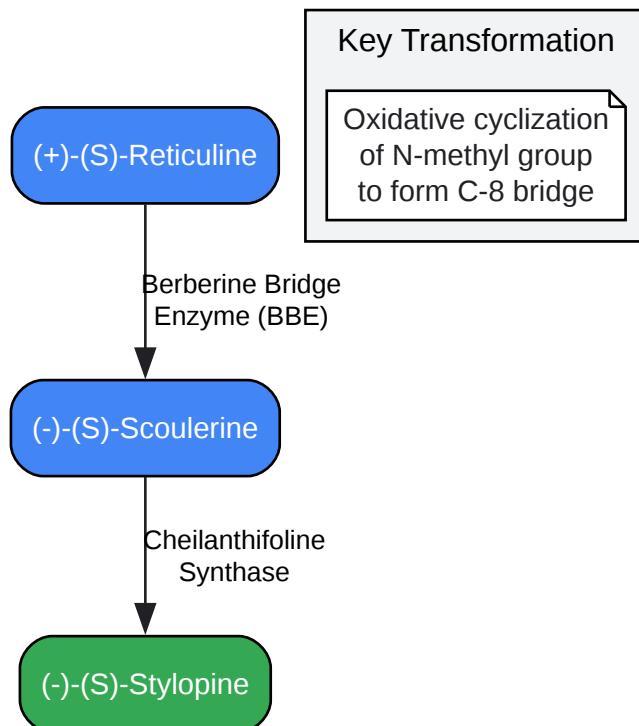
Diagrams created using Graphviz provide clear visual representations of complex processes involved in the analysis and biosynthesis of **(-)-Stylopine**.



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Fig. 1: Experimental workflow for the isolation and spectral analysis of **(-)-Stylopine**.

The biosynthesis of **(-)-Stylopine** in plants like *Chelidonium majus* proceeds from the precursor **(+)-(S)-reticuline**. This transformation involves an oxidative cyclization of the N-methyl group to form the characteristic berberine bridge.



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Fig. 2: Biosynthetic pathway of **(-)-Stylopine** from **(+)-(S)-Reticuline**.

Biological Relevance

Recent studies have highlighted the pharmacological potential of **(-)-Stylopine**. For instance, it has been investigated for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in osteosarcoma cells, suggesting it could be a candidate for future drug development in cancer therapy.^{[3][4]} A thorough understanding of its spectral properties is the foundational first step for any such development, ensuring accurate identification and quality control.

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